Ethyl 4-(2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenylacetamido group at position 5 and a thioacetamido-benzoate ester at position 2. Its synthesis likely involves multi-step reactions, including thiourea intermediate formation and cyclization with dimethyl acetylenedicarboxylate (DMAD), as observed in analogous compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-3-31-20(29)15-6-8-16(9-7-15)23-19(28)13-32-22-26-25-21(33-22)24-18(27)12-14-4-10-17(30-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNHSZRKUYOLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-(2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure contributes to significant biological activities, particularly in the fields of oncology and neuroprotection.
Structural Characteristics
The compound features a thiadiazole ring , which is a five-membered heterocyclic structure that includes two nitrogen atoms and one sulfur atom. The presence of the 4-methoxyphenyl group and an acetamido substituent enhances its chemical properties and biological activities.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃S₂
- CAS Number : 392317-85-0
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- SKOV-3 (ovarian cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound showed an IC50 value of approximately 19.5 μM against SKOV-3 cells, indicating its potential as an anticancer agent . Additionally, it has been noted for its ability to induce apoptosis in cancer cells, which is a critical mechanism in cancer therapy .
Neuroprotective Effects
This compound has also shown promise as a neuroprotective agent. Research indicates that it can inhibit oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Inhibition of Oxidative Stress : The compound reduces reactive oxygen species (ROS), which are implicated in neuronal damage and cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antiproliferative Activity : The compound affects cell cycle regulation, leading to reduced proliferation of cancer cells.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-(4-Chlorophenyl)acetamido)-1,3,4-thiadiazole | Similar thiadiazole core but with a chlorine substituent | Potential anticancer activity |
| 5-(2-(4-Methylphenyl)acetamido)-1,3,4-thiadiazole | Methyl group instead of methoxy | Altered reactivity and biological profile |
| Ethyl 4-(2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio))acetate | Different acetamido group | Cytotoxic activity against ovarian cancer cells |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Cytotoxicity Study : A study published in Molecules reported significant cytotoxicity against HeLa cells with an IC50 value indicating strong potential for further development in cancer therapy .
- Neuroprotection Research : Another research article highlighted the compound's role in reducing neuronal apoptosis and oxidative stress markers in vitro .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives
Key Observations:
Core Heterocycle Influence :
- Replacement of the 1,3,4-thiadiazole with 1,3,4-oxadiazole (Compound A24) reduces sulfur-mediated interactions but retains antimicrobial activity due to the pyridinyl group’s electron-withdrawing effects .
- Thiadiazole derivatives (Target Compound, ) exhibit stronger hydrogen-bonding capacity via sulfur and amide groups, enhancing binding to microbial enzymes .
Ethyl benzoate esters (Target Compound, ) vs. methyl carbamates () influence metabolic stability; esters are more prone to hydrolysis, which may shorten half-life .
Biological Activity Trends: Thiadiazoles with halogenated aryl groups (e.g., ) show stronger antimicrobial activity than non-halogenated analogs, suggesting electronegative substituents enhance target binding . The Target Compound’s dual acetamido-thioether linkage is structurally unique but untested; similar motifs in correlate with diuretic and anticonvulsant activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
